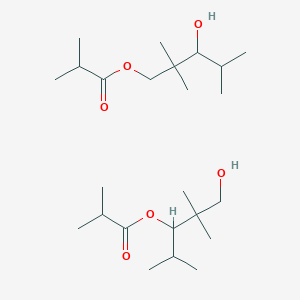

2,2,4-Trimethyl-1,3-pentanediol1-Monoisobutyrate

Description

2,2,4-Trimethyl-1,3-pentanediol1-Monoisobutyrate is a versatile organic compound primarily used as a coalescing agent in paints and coatings. It is known for its ability to reduce the minimum film-forming temperature of latex-based paints, enhancing the film formation process. This compound is also utilized in various industrial applications due to its excellent solvency and stability properties.

Properties

IUPAC Name |

(1-hydroxy-2,2,4-trimethylpentan-3-yl) 2-methylpropanoate;(3-hydroxy-2,2,4-trimethylpentyl) 2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H24O3/c1-8(2)10(13)12(5,6)7-15-11(14)9(3)4;1-8(2)10(12(5,6)7-13)15-11(14)9(3)4/h2*8-10,13H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEMTTVWCLWAQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)(C)COC(=O)C(C)C)O.CC(C)C(C(C)(C)CO)OC(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,4-Trimethyl-1,3-pentanediol1-Monoisobutyrate is synthesized through the esterification of 2,2,4-Trimethyl-1,3-pentanediol with isobutyric acid. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 100-150°C, and water formed during the reaction is continuously removed to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-1,3-pentanediol1-Monoisobutyrate can undergo various chemical reactions, including:

Esterification and Transesterification: It can react with other alcohols or acids to form different esters.

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to 2,2,4-Trimethyl-1,3-pentanediol and isobutyric acid.

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones under strong oxidative conditions.

Common Reagents and Conditions

Esterification: Acid catalysts like sulfuric acid, p-toluenesulfonic acid.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Esterification: Various esters depending on the reacting alcohol or acid.

Hydrolysis: 2,2,4-Trimethyl-1,3-pentanediol and isobutyric acid.

Oxidation: Carboxylic acids or ketones.

Scientific Research Applications

2,2,4-Trimethyl-1,3-pentanediol1-Monoisobutyrate is widely used in scientific research due to its unique properties:

Chemistry: As a solvent and reagent in organic synthesis.

Biology: In studies involving cell membrane permeability and as a stabilizer in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.

Industry: Extensively used in the formulation of paints, coatings, adhesives, and inks to improve their performance and stability.

Mechanism of Action

The primary mechanism by which 2,2,4-Trimethyl-1,3-pentanediol1-Monoisobutyrate exerts its effects is through its ability to lower the minimum film-forming temperature of latex particles in paints and coatings. This facilitates the coalescence of latex particles, leading to the formation of a continuous film. The compound interacts with the polymer chains, reducing the surface tension and enhancing the film formation process.

Comparison with Similar Compounds

Similar Compounds

2,2,4-Trimethyl-1,3-pentanediol Diisobutyrate: Another ester of 2,2,4-Trimethyl-1,3-pentanediol, used as a plasticizer.

2,2,4-Trimethyl-1,3-pentanediol: The parent diol, used in the synthesis of various esters and as a solvent.

Uniqueness

2,2,4-Trimethyl-1,3-pentanediol1-Monoisobutyrate is unique due to its specific application as a coalescing agent in paints and coatings. Its ability to reduce the minimum film-forming temperature without significantly affecting the viscosity or stability of the formulation sets it apart from other similar compounds. Additionally, its excellent solvency and stability make it a preferred choice in various industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.